7-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
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Overview
Description
7-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate then undergoes addition with propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired pyrrolopyrimidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
7-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific kinases.
Mechanism of Action
The mechanism of action of 7-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes. For instance, it may inhibit cyclin-dependent kinases (CDKs), leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrrolo[1,2-a]pyrazine: Exhibits antibacterial, antifungal, and antiviral activities.
Uniqueness
7-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one stands out due to its specific substitution pattern, which may confer unique biological activities and selectivity towards certain molecular targets.
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
7-methyl-2-propyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C11H16N2O/c1-3-4-9-6-11(14)13-7-8(2)5-10(13)12-9/h6,8H,3-5,7H2,1-2H3 |
InChI Key |
XGTAXRQLVYUCFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)N2CC(CC2=N1)C |
Origin of Product |
United States |
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